BCzVBi
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Overview
Description
Preparation Methods
The synthesis of 4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl typically involves a multi-step chemical process. One common method includes the bromination of benzyl benzene to obtain 4-(2-bromobenzyl) phenyl 2-(9-ethyl-3-carbazolyl vinyl) methane. This intermediate is then subjected to a coupling reaction catalyzed by sulfuric acid to form the target compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include sulfuric acid for coupling reactions and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Biology: Its fluorescent properties make it useful in biological imaging and diagnostic applications.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in therapeutic devices.
Mechanism of Action
The mechanism of action of 4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl in OLEDs involves its role as a fluorescent emitter. When an electric current passes through the OLED, electrons and holes recombine in the emissive layer, where 4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl is present. This recombination process results in the emission of blue light. The efficiency of this process is influenced by the concentration of the compound and the host materials used .
Comparison with Similar Compounds
4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl is often compared with other similar compounds used in OLEDs, such as:
4,4’-Bis(carbazol-9-yl)biphenyl (CBP): Another compound used as a host material in OLEDs.
Bis[2-(2-hydroxyphenyl)-pyridine]beryllium: Used as a charge transport host in combination with BCzVBi to enhance device efficiency.
The uniqueness of 4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl lies in its high external quantum efficiency and its ability to function effectively at higher concentrations compared to typical fluorescent emitters .
Properties
IUPAC Name |
9-ethyl-3-[2-[4-[4-[2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]phenyl]ethenyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N2/c1-3-45-41-11-7-5-9-37(41)39-29-33(21-27-43(39)45)15-13-31-17-23-35(24-18-31)36-25-19-32(20-26-36)14-16-34-22-28-44-40(30-34)38-10-6-8-12-42(38)46(44)4-2/h5-30H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPHUPWIHDYTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=C(C=C4)C=CC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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